molecular formula C22H21ClFN3O4 B2682403 3-(1-(2-(3-chloro-4-methoxyphenyl)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione CAS No. 2034372-38-6

3-(1-(2-(3-chloro-4-methoxyphenyl)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione

Cat. No. B2682403
CAS RN: 2034372-38-6
M. Wt: 445.88
InChI Key: DYCBBKMOLOITFN-UHFFFAOYSA-N
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Description

3-(1-(2-(3-chloro-4-methoxyphenyl)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H21ClFN3O4 and its molecular weight is 445.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A series of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives displaying very high to moderate 5-HT1A receptor affinity and good fluorescence properties were synthesized. One compound combined very high 5-HT1A receptor affinity with high fluorescence emission in CHCl3, highlighting its potential for visualizing 5-HT1A receptors overexpressed in cells by fluorescence microscopy (Lacivita et al., 2009).

Crystal Structures of Related Compounds

Crystal structures of 1-aryl-4-(biarylmethylene)piperazines, structurally related to the chemical , have been prepared and studied, indicating the importance of hydrogen bonding and C-H⋯O short contact in the formation of one-dimensional networks, which could be relevant for understanding the interactions and stability of similar compounds (Ullah & Altaf, 2014).

Luminescent Properties and Photo-Induced Electron Transfer

Novel piperazine substituted naphthalimide model compounds were synthesized, showing fluorescence quantum yields indicative of pH probe characteristics. This research provides insight into the luminescent properties and photo-induced electron transfer mechanisms, relevant for the development of fluorescent probes and materials (Gan et al., 2003).

Metabolite Identification and Pharmacokinetic Study

A study on HM781-36B, a new anticancer drug, highlighted the analytical method for its major metabolites in plasma and suggested multiple metabolic pathways, including dihydroxylation and demethylation as major metabolites. This research underlines the significance of understanding the metabolic pathways of similar compounds for their effective application in cancer treatment (Kim et al., 2013).

Antimicrobial Studies

The antimicrobial properties of fluoroquinolone-based 4-thiazolidinones, derived from similar structures, were explored, demonstrating their potential in antibacterial and antifungal applications. Such studies are essential for the development of new antimicrobial agents to combat resistant strains (Patel & Patel, 2010).

properties

IUPAC Name

3-[1-[2-(3-chloro-4-methoxyphenyl)acetyl]piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN3O4/c1-31-19-5-2-13(10-17(19)23)11-20(28)26-8-6-15(7-9-26)27-21(29)16-12-14(24)3-4-18(16)25-22(27)30/h2-5,10,12,15H,6-9,11H2,1H3,(H,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCBBKMOLOITFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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